
8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, brominating agents, and specific catalysts to facilitate the reaction. The reaction conditions may involve controlled temperatures, pH levels, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and efficiency of the production process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to natural purines makes it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes, offering possibilities for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
作用機序
The mechanism of action of 8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenine: A natural purine base found in DNA and RNA.
Uniqueness
8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione is unique due to its specific bromination and substitution pattern. This structural uniqueness imparts distinct chemical and biological properties, differentiating it from other purine derivatives.
特性
CAS番号 |
101072-05-3 |
|---|---|
分子式 |
C15H13BrN4O3 |
分子量 |
377.19 g/mol |
IUPAC名 |
8-bromo-3-methyl-7-(1-oxo-1-phenylpropan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C15H13BrN4O3/c1-8(11(21)9-6-4-3-5-7-9)20-10-12(17-14(20)16)19(2)15(23)18-13(10)22/h3-8H,1-2H3,(H,18,22,23) |
InChIキー |
XOJDOGJIWRAYJR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)N2C3=C(N=C2Br)N(C(=O)NC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



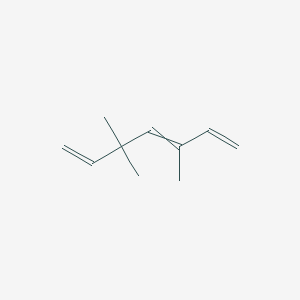
![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
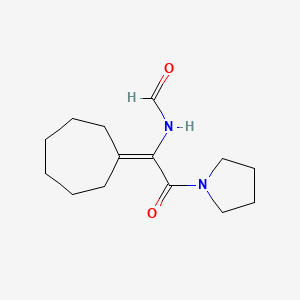

![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)
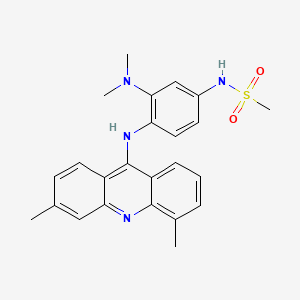
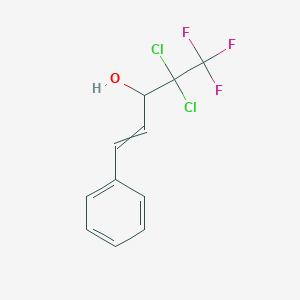
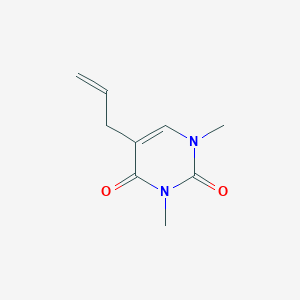


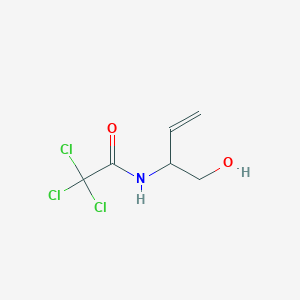
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
